7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid
Overview
Description
7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are used as core structures in many pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with a carboxylic acid derivative in the presence of a brominating agent. The reaction typically requires heating and the use of a catalyst to facilitate the formation of the benzimidazole ring.
Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure consistent production. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact of the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents at the 7th position.
Scientific Research Applications
7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-benzo[d]imidazole-5-carboxylic acid: Lacks the bromine atom at the 7th position.
7-Chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid: Contains a chlorine atom instead of bromine.
5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid: The positions of the carboxylic acid and methyl groups are different.
Uniqueness
The presence of the bromine atom at the 7th position and the specific arrangement of functional groups make 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid unique. This unique structure can lead to distinct biological activities and chemical reactivity, differentiating it from other benzimidazole derivatives .
Properties
IUPAC Name |
7-bromo-2-methyl-3H-benzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-11-7-3-5(9(13)14)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPMRJVHFRYTSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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